molecular formula C11H11F3O3S B3072566 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid CAS No. 1016775-83-9

3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid

Cat. No.: B3072566
CAS No.: 1016775-83-9
M. Wt: 280.27 g/mol
InChI Key: ACLXIZWTJNBYKK-UHFFFAOYSA-N
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Description

3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a trifluoromethoxy group attached to a benzyl thioether, which is further connected to a propanoic acid moiety. The presence of the trifluoromethoxy group imparts unique chemical properties, making it a valuable subject for various studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the trifluoromethoxy group, potentially converting it to a trifluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Trifluoromethyl Derivatives: From reduction reactions.

    Substituted Benzyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 3-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethoxy)benzyl bromide

Comparison:

Properties

IUPAC Name

3-[[4-(trifluoromethoxy)phenyl]methylsulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3S/c12-11(13,14)17-9-3-1-8(2-4-9)7-18-6-5-10(15)16/h1-4H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLXIZWTJNBYKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCC(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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